molecular formula C27H18N4O6 B15014030 N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline

N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-3-(4-methyl-1,3-benzoxazol-2-yl)aniline

Cat. No.: B15014030
M. Wt: 494.5 g/mol
InChI Key: WWPHPFRLYDXRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as nitro, phenoxy, and benzoxazole, contributes to its diverse chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes may involve:

    Nitration: Introduction of nitro groups to the phenoxy ring.

    Condensation: Formation of the imine linkage between the phenyl and benzoxazole rings.

    Purification: Techniques such as recrystallization or chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy and benzoxazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups onto the phenoxy or benzoxazole rings.

Scientific Research Applications

(E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2,4-DINITROPHENOXY)PHENYL]-N-[3-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. The presence of nitro and benzoxazole groups suggests potential interactions with nucleophilic sites in biological molecules, leading to various biological effects.

Properties

Molecular Formula

C27H18N4O6

Molecular Weight

494.5 g/mol

IUPAC Name

1-[4-(2,4-dinitrophenoxy)phenyl]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C27H18N4O6/c1-17-4-2-7-25-26(17)29-27(37-25)19-5-3-6-20(14-19)28-16-18-8-11-22(12-9-18)36-24-13-10-21(30(32)33)15-23(24)31(34)35/h2-16H,1H3

InChI Key

WWPHPFRLYDXRKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC(=CC=C3)N=CC4=CC=C(C=C4)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.